1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Catalog No.
S644962
CAS No.
174899-83-3
M.F
C10H15F6N3O4S2
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylimidazolium bis(trifluoromethylsul...

CAS Number

174899-83-3

Product Name

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium

Molecular Formula

C10H15F6N3O4S2

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C8H15N2.C2F6NO4S2/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1

InChI Key

INDFXCHYORWHLQ-UHFFFAOYSA-N

SMILES

CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Synonyms

(1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide), (Bmim)(NTf2), (bmim)(Tf2N), 1-BMI-BTI cpd, 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide, 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide, BMIM-Tf2N

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Ionic Liquid Properties and Potential

-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, also known as BMIM TFSI, belongs to a class of compounds called ionic liquids (RTILs). These unique salts exist in liquid form at room temperature and possess several favorable properties for scientific research, including:

  • High thermal and chemical stability: BMIM TFSI exhibits excellent thermal stability up to 300 °C and high resistance to decomposition, making it suitable for high-temperature reactions and processes .
  • Wide liquid range: BMIM TFSI remains liquid at room temperature, unlike traditional salts that exist as solids. This liquid state allows for easier handling and manipulation in research settings.
  • Tunable properties: By modifying the cation (positively charged) or anion (negatively charged) moieties in the ionic liquid structure, researchers can tailor specific properties like polarity, viscosity, and solvation ability for various applications .

Applications in Catalysis

Due to its unique properties, BMIM TFSI finds applications in various catalysis research areas. For example:

  • Homogeneous catalysis: BMIM TFSI can act as a solvent or co-catalyst in various homogeneous reactions, offering advantages like improved catalyst solubility, recyclability, and reaction control .
  • Heterogeneous catalysis: BMIM TFSI can be used to immobilize heterogeneous catalysts on its surface, creating reusable and efficient catalytic systems for diverse reactions .

Applications in Gas Separation and Capture

The ability of BMIM TFSI to selectively absorb specific gases makes it valuable for gas separation and capture research. For instance:

  • CO2 capture: BMIM TFSI demonstrates a high capacity for capturing carbon dioxide (CO2) compared to other gases due to its specific interactions with the CO2 molecule . This property holds promise for developing technologies to capture CO2 emissions from industrial processes and mitigate climate change.
  • Natural gas processing: BMIM TFSI can be employed to separate valuable components like ethane and propane from natural gas mixtures, potentially improving the efficiency and yield of natural gas processing .

Other Research Applications

Beyond the areas mentioned above, BMIM TFSI is explored in various other scientific research fields, including:

  • Electrochemical applications: BMIM TFSI serves as an electrolyte in electrochemical devices like fuel cells and supercapacitors due to its high ionic conductivity and electrochemical stability .
  • Biomass conversion: BMIM TFSI plays a role in facilitating the conversion of biomass into valuable biofuels and chemicals due to its ability to dissolve and process biomass efficiently .

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid characterized by its unique properties and applications. Its molecular formula is C₁₀H₁₅F₆N₃O₄S₂, with a molar mass of approximately 419.36 g/mol. This compound features a cation derived from 1-butyl-3-methylimidazole and an anion of bis(trifluoromethylsulfonyl)imide. It exists as a colorless to yellow liquid at room temperature, with a melting point of around -4 °C and a density of 1.44 g/cm³ .

Typical of ionic liquids, including:

  • Decomposition: Under high temperatures or specific conditions, it can decompose into its constituent parts, releasing trifluoromethylsulfonic acid.
  • Solvation: Acts as a solvent for various organic and inorganic compounds, facilitating reactions that may not occur in conventional solvents.
  • Electro

The biological activity of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has garnered attention due to its potential toxicity and environmental impact. Studies indicate that it exhibits acute toxicity and poses health hazards, including corrosive effects on biological tissues . Its interactions with biological systems are still under investigation, particularly concerning its effects on cellular processes and potential applications in drug delivery systems.

Several methods exist for synthesizing 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide:

  • Direct Synthesis: This involves the reaction of 1-butyl-3-methylimidazole with bis(trifluoromethylsulfonyl)imide in the presence of a suitable solvent under controlled conditions.
  • Ion Exchange: This method utilizes the exchange of ions between different ionic liquids to obtain the desired compound.
  • Solvent-Free Methods: Recent advancements have led to solvent-free synthesis techniques that enhance yield and reduce environmental impact.

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide finds applications across various fields:

  • Electrolytes in Batteries: Utilized in lithium-ion batteries due to its high ionic conductivity.
  • Catalysis: Acts as a medium for catalytic reactions, improving reaction rates and selectivity.
  • Separation Processes: Employed in extraction processes for metals and organic compounds.
  • Biotechnology: Investigated for use in drug formulation and delivery systems.

Interaction studies of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide focus on its solvation properties and effects on biomolecules. Research indicates that it can significantly alter the solubility and stability of proteins and nucleic acids, making it a candidate for biotechnological applications. Additionally, studies have shown its potential to interact with various organic compounds, affecting their reactivity and stability in solution.

Several compounds share structural similarities with 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideC₉H₁₃F₆N₃O₄S₂Shorter alkyl chain; lower viscosity
1-Octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideC₁₂H₁₉F₆N₃O₄S₂Longer alkyl chain; higher solubility in organic solvents
1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imideC₁₂H₁₉F₆N₃O₄S₂Additional methyl groups; altered electrochemical properties

The uniqueness of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide lies in its balance between low viscosity, high thermal stability, and significant ionic conductivity, making it particularly suitable for applications in energy storage and catalysis.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (95.12%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (95.12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H373 (95.12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (95.12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

174899-83-3

Wikipedia

1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Dates

Modify: 2023-08-15

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